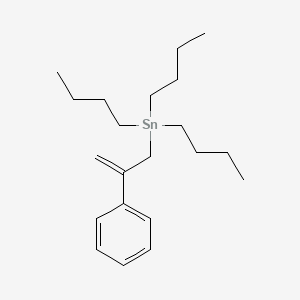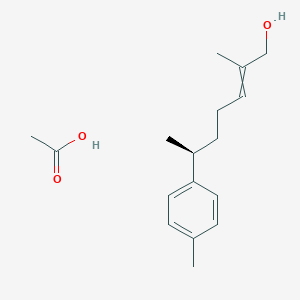
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is a compound that combines the properties of acetic acid and a specific heptenol derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The heptenol derivative, (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol, is a more complex organic molecule with a specific stereochemistry and functional groups that contribute to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol can be achieved through a multi-step organic synthesis process. The starting materials typically include acetic acid and a precursor molecule that contains the heptenol structure. The synthesis involves several key steps:
Formation of the Heptenol Derivative: This step involves the preparation of (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol through a series of reactions such as aldol condensation, reduction, and stereoselective synthesis.
Esterification: The heptenol derivative is then reacted with acetic acid under acidic conditions to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acidic or Basic Conditions: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or alcohols.
科学的研究の応用
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific stereochemistry of the heptenol derivative plays a crucial role in its binding affinity and selectivity towards target molecules.
類似化合物との比較
Similar Compounds
(E)-2-Hepten-1-ol: A stereoisomer with similar structural features but different stereochemistry.
6-Methyl-2-(4-methylphenyl)-5-hepten-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is unique due to its specific combination of acetic acid and the heptenol derivative, which imparts distinct chemical and biological properties
特性
CAS番号 |
163254-77-1 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16;1-2(3)4/h5,7-10,14,16H,4,6,11H2,1-3H3;1H3,(H,3,4)/t14-;/m0./s1 |
InChIキー |
FAGLKZKGHBIGFM-UQKRIMTDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)CO.CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



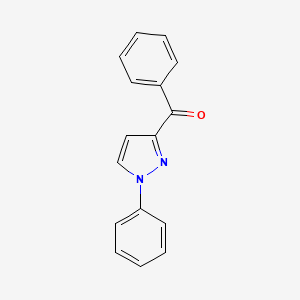

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
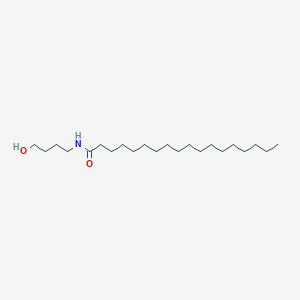
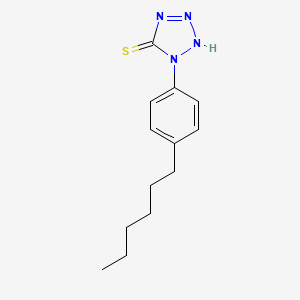
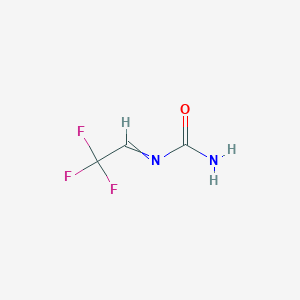
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
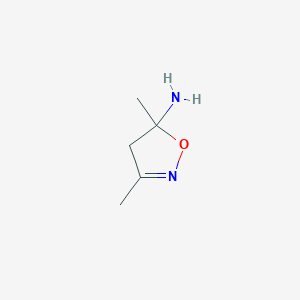
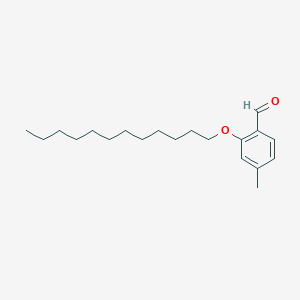
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
